

# Aurodox: A Polyketide Antibiotic with Novel Anti-Virulence Properties

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# An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Aurodox**, a polyketide antibiotic produced by the soil bacterium Streptomyces goldiniensis, has garnered renewed interest within the scientific community.[1][2] Initially identified for its antibacterial activity against Gram-positive bacteria, recent discoveries have unveiled a novel anti-virulence mechanism against a range of Gram-negative pathogens.[3][4][5] This guide provides a comprehensive overview of **Aurodox**, detailing its biosynthesis, dual mechanisms of action, and the experimental methodologies used to elucidate its functions.

# Biosynthesis of Aurodox: A Hybrid Polyketide-Non-Ribosomal Peptide Synthesis Pathway

**Aurodox** is a linear polyketide natural product synthesized by a large, 87 kb hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) biosynthetic gene cluster (BGC) in Streptomyces goldiniensis.[1][6] The biosynthesis of the **Aurodox** backbone closely resembles that of the related elfamycin antibiotic, kirromycin, involving five large PKS units.[1] A key differentiating step in **Aurodox** biosynthesis is a final methylation of the pyridone moiety, a reaction catalyzed by the enzyme AurM\*.[1][7] This methylation is crucial for its unique anti-virulence properties.[1][7] Disruption of the primary PKS gene, aurAl, has been shown to abolish **Aurodox** production.[1][6]



#### **Dual Mechanisms of Action**

**Aurodox** exhibits two distinct mechanisms of action, targeting different classes of bacteria through different molecular interactions.

### Inhibition of Protein Synthesis in Gram-Positive Bacteria

As a member of the elfamycin family of antibiotics, **Aurodox**'s traditional antibacterial activity against Gram-positive organisms, such as Streptococcus pyogenes and Staphylococcus aureus, stems from its ability to inhibit protein synthesis.[3][8] It achieves this by binding to the elongation factor Tu (EF-Tu), a crucial component of the protein translation machinery.[3][9] This interaction stalls the ribosome, leading to a bactericidal effect.[10]

# Anti-Virulence Activity Against Gram-Negative Pathogens via T3SS Inhibition

More recently, **Aurodox** has been identified as a potent inhibitor of the Type III Secretion System (T3SS) in several Gram-negative pathogens, including enteropathogenic Escherichia coli (EPEC), enterohemorrhagic E. coli (EHEC), Citrobacter rodentium, Salmonella Typhimurium, Yersinia pseudotuberculosis, and Vibrio parahaemolyticus.[3][4][5][11] This anti-virulence activity occurs at concentrations that do not inhibit bacterial growth, suggesting a mechanism distinct from its effect on EF-Tu.[3]

**Aurodox** exerts its T3SS inhibitory effect by downregulating the expression of the master regulator of the Locus of Enterocyte Effacement (LEE) pathogenicity island, Ler.[2][3][12][13] This transcriptional repression prevents the assembly and function of the T3SS, thereby inhibiting the injection of effector proteins into host cells and blocking pathogenesis.[2][3][4] Recent research has identified the molecular target for this activity as adenylosuccinate synthase (PurA).[14][15][16] By binding to PurA, **Aurodox** suppresses the production of secreted proteins from the T3SS.[14][15][16]

An important feature of **Aurodox**'s anti-virulence activity is that it does not induce the SOS response in EHEC, which is responsible for the production of Shiga toxin.[3][12][13] This makes it a promising candidate for treating EHEC infections, where the use of traditional antibiotics can exacerbate disease by increasing toxin release.[3]



## **Quantitative Data**

The following tables summarize the key quantitative data related to the biological activity of **Aurodox**.

Parameter	Value	Organism(s)	Reference(s)
T3SS Inhibition Concentration	5 μg/ml	EHEC, EPEC, C. rodentium	[3]
6 μΜ	EPEC	[3]	
Growth Inhibition Concentration	>1 mg/ml (mild effect)	E. coli	[3][8]
≥8 µg/ml	Salmonella Typhimurium	[4]	
IC50 (Anti-hemolytic activity)	2.7 μg/mL	EPEC	[14][15]
1.42 μg/mL	EPEC	[15]	
IC50 (Antibacterial activity)	72.7 μg/mL	EPEC	[14][15]
Binding Affinity (KD) to PurA	6.5 x 10 <sup>-7</sup> M	[15]	

## **Experimental Protocols**

This section details the methodologies for key experiments cited in the literature.

### **Aurodox Production and Purification**

Protocol adapted from McHugh et al., 2022.[1]

• Spore Germination: Inoculate 1 x 10<sup>8</sup> Streptomyces goldiniensis spores into 10 mL of GYM medium and incubate overnight at 30°C with shaking at 250 rpm.



- Seed Culture: Wash the germinated cells three times and resuspend in 1 mL of GYM. Use this to inoculate a 50 mL seed culture of GYM and incubate at 30°C with shaking at 250 rpm for 7 days.
- Extraction: Remove biomass by centrifugation at 4000 x g for 10 minutes. Filter-sterilize the supernatant through a 0.2  $\mu$ M filter. Extract the cell-free broth twice with an equal volume of ethyl acetate.
- Concentration: Concentrate the organic phase to dryness under vacuum using a rotary evaporator.
- Purification: Purify the crude extract using normal phase silica gel column chromatography (230-400 mesh). Create a loading slurry by mixing the crude extract with silica gel in methanol and drying it. Elute the column with a stepwise gradient of methanol in chloroform.
- Activity and Purity Analysis: Monitor the antimicrobial activity of the collected fractions using a disc diffusion assay. Assess the purity of the active fractions by High-Performance Liquid Chromatography (HPLC) on a reverse-phase C18 column with a water-acetonitrile gradient.

#### **Type III Secretion Inhibition Assay**

Protocol based on the description in McHugh et al., 2019.[3]

- Bacterial Culture: Culture EPEC, EHEC, or C. rodentium in T3SS-inducing medium (e.g., MEM-HEPES for EHEC, DMEM for EPEC and C. rodentium).
- Aurodox Treatment: Add Aurodox at the desired concentration (e.g., 5 μg/ml) to the bacterial cultures. Include a vehicle control (e.g., DMSO).
- Protein Fractionation:
  - Secreted Proteins: After incubation, pellet the bacteria by centrifugation. Precipitate the proteins from the supernatant using trichloroacetic acid.
  - Whole-Cell Lysate: Lyse a separate pellet of the bacterial cells.
- Analysis: Resolve the secreted protein and whole-cell lysate fractions by SDS-PAGE and visualize by Coomassie staining. Specific protein bands can be excised and identified by



mass spectrometry.

### Gene Expression Analysis using GFP Reporter Assay

Protocol based on the description in McHugh et al., 2019.[3][8]

- Strain Construction: Transform the bacterial strain of interest (e.g., EHEC) with a plasmid containing the promoter of the target gene (e.g., ler) fused to a green fluorescent protein (GFP) reporter gene.
- Culture and Treatment: Grow the reporter strain in appropriate media to the exponential phase. Treat the cultures with Aurodox at the desired concentration or a vehicle control.
- Fluorescence Measurement: Measure the fluorescence intensity of the cultures using a suitable instrument (e.g., a plate reader).
- Data Normalization: Normalize the fluorescence readings to the optical density (OD600) of the bacterial culture to account for differences in cell number.

### **In Vitro Cell Infection Assay**

Protocol based on the description in McHugh et al., 2019.[8]

- Cell Culture: Seed and grow HeLa epithelial cells to confluence in appropriate cell culture plates.
- Bacterial Preparation: Grow GFP-expressing EHEC to the mid-logarithmic phase.
- Infection: Infect the HeLa cell monolayers with the GFP-expressing EHEC at a specified multiplicity of infection (MOI). Include a set of wells treated with **Aurodox** (e.g., 5 μg/ml) and a control set.
- Incubation: Incubate the infected cells for a defined period to allow for bacterial attachment and pedestal formation.
- Microscopy: Wash the cells to remove non-adherent bacteria. Fix the cells and stain for actin (e.g., with phalloidin-Alexa Fluor 555) and DNA (e.g., with DAPI).



 Analysis: Visualize the cells using fluorescence microscopy to observe bacterial attachment and actin pedestal formation. Quantify bacterial colonization by counting the number of cells with attached bacteria.

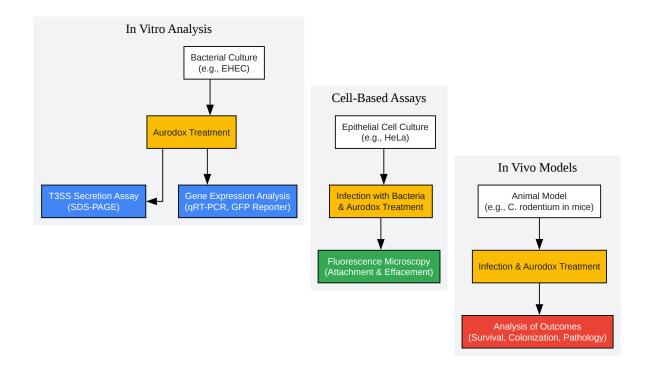
#### **Visualizations**

The following diagrams illustrate key pathways and workflows related to **Aurodox**.



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Caption: Signaling pathway of Aurodox-mediated T3SS inhibition.





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Caption: General experimental workflow for studying **Aurodox**'s anti-virulence.

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